molecular formula C8H11ClN2 B12975772 5,6,7,8-Tetrahydrophthalazine hydrochloride

5,6,7,8-Tetrahydrophthalazine hydrochloride

Cat. No.: B12975772
M. Wt: 170.64 g/mol
InChI Key: GLJBAGJYSCHDMM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine hydrochloride: is a chemical compound with the molecular formula C_8H_11N_2Cl. It is a derivative of phthalazine, a bicyclic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of phthalazine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrophthalazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Hydrogen gas (H_2) with catalysts like Pd/C.

    Substitution: Nucleophiles like sodium methoxide (NaOCH_3) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products:

    Oxidation: Phthalazine derivatives.

    Reduction: More saturated tetrahydrophthalazine compounds.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydrophthalazine hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    Phthalazine: The parent compound, which is less saturated and has different reactivity.

    Tetrahydrophthalazine: A more saturated derivative with similar but distinct chemical properties.

    Hydrophthalazine: Another related compound with variations in hydrogenation levels.

Uniqueness: 5,6,7,8-Tetrahydrophthalazine hydrochloride is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance between reactivity and stability is required.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5,6,7,8-tetrahydrophthalazine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h5-6H,1-4H2;1H

InChI Key

GLJBAGJYSCHDMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CN=NC=C2C1.Cl

Origin of Product

United States

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